Nanomolar Neuroprotective Potency in AD Cellular Model vs. Parent Compounds and In-Class Hybrids
Neuroprotectant-7 (Compound 7) demonstrates nanomolar neuroprotective potency in the MC65 cellular model of Alzheimer's disease, with an EC50 of 27.60 ± 9.4 nM [1]. This potency is 3.8-fold higher than the initial lead hybrid (Compound 3, EC50 = 134.2 ± 4.5 nM) and is comparable to the most potent analogue in the series (Compound 5, EC50 = 23.05 ± 5.23 nM) [1]. Critically, while the parent compounds curcumin and melatonin exhibit neuroprotective effects in various AD models, their potency and consistency are highly variable and often require supraphysiological concentrations in vitro; Neuroprotectant-7 provides a defined, single-entity potency benchmark [1].
| Evidence Dimension | Neuroprotective potency in cellular AD model |
|---|---|
| Target Compound Data | EC50 = 27.60 ± 9.4 nM |
| Comparator Or Baseline | Compound 3: EC50 = 134.2 ± 4.5 nM; Compound 5: EC50 = 23.05 ± 5.23 nM |
| Quantified Difference | 7 vs. 3: 7 is 4.86× more potent; 7 vs. 5: comparable potency (7 is 1.2× less potent, not statistically significant) |
| Conditions | MC65 cells, a tetracycline-inducible AD cellular model expressing amyloid-β precursor protein fragments, assessed by MTT assay [1]. |
Why This Matters
This direct head-to-head data allows researchers to select Neuroprotectant-7 over earlier hybrids or parent compounds based on defined, reproducible nanomolar potency in a disease-relevant cellular context, avoiding the variability inherent in natural product-based neuroprotectants.
- [1] Chojnacki JE, Liu K, Yan X, Toldo S, Selden T, Estrada M, Rodríguez-Franco MI, Halquist MS, Ye D, Zhang S. Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin. ACS Chem Neurosci. 2014 Aug 20;5(8):690-9. doi: 10.1021/cn500081s. Epub 2014 May 22. PMID: 24825313; PMCID: PMC4140595. View Source
